For-met-ala-OH

Neutrophil Chemotaxis Formyl Peptide Receptor Innate Immunity

Quantitative neutrophil chemotaxis and PDF enzyme assays require precise formylated peptide analogs. For-Met-Ala-OH (N-Formyl-L-methionyl-L-alanine) provides the least potent reference point in the fMet-Xaa series for FPR calibration and controlled deactivation protocols. - **Assay-Relevant Differentiation**: Lower potency than f-Met-Phe or f-Met-Val; ideal for deactivation without exhausting degranulation/oxidative burst (Patrone et al.). - **Enzyme Diagnostic Utility**: KM values 0.14-28 mM across L. pneumophila PDF isoforms (PdfA/B/C); discriminates metal-dependent activity. - **Supply Certainty**: ≥95% HPLC, white powder, soluble in DMSO. Reliable calibration standard for FPR-expressing cell lines.

Molecular Formula C9H16N2O4S
Molecular Weight 248.30 g/mol
CAS No. 15183-28-5
Cat. No. B097595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFor-met-ala-OH
CAS15183-28-5
Molecular FormulaC9H16N2O4S
Molecular Weight248.30 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C(CCSC)NC=O
InChIInChI=1S/C9H16N2O4S/c1-6(9(14)15)11-8(13)7(10-5-12)3-4-16-2/h5-7H,3-4H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)
InChIKeyGBWVAAKKEIOROG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

For-Met-Ala-OH: Procurement-Grade N-Formyl Dipeptide


For-Met-Ala-OH (N-Formyl-L-methionyl-L-alanine) is a synthetic formylated dipeptide belonging to the N-formyl-methionyl peptide class [1]. It serves as a model chemoattractant in neutrophil function assays and as a substrate for peptide deformylase (PDF) enzymes [2][3]. The compound exhibits molecular weight 248.3 g/mol and is typically supplied as a white powder with ≥95% HPLC purity, soluble in DMSO .

Neutrophil chemotaxis and functional assay model
Peptide deformylase substrate for enzyme kinetic studies
DMSO-soluble for in vitro assay preparation
Dipeptide purity consistent with formyl-methionyl class

Why For-Met-Ala-OH Cannot Be Substituted


Within the N-formyl-methionyl peptide family, even single amino acid substitutions at the C-terminus produce quantifiably different biological responses. Head-to-head studies demonstrate that f-Met-Phe, f-Met-Val, and f-Met-Ala exhibit distinct rank-order potencies across multiple neutrophil functions [1]. Similarly, as a PDF substrate, For-Met-Ala-OH displays metal- and isoform-dependent KM values that differ markedly from tripeptide substrates such as f-Met-Ala-Ser [2]. Procurement of an incorrect analog will introduce uncharacterized variables, potentially invalidating chemotaxis dose-response curves or enzyme kinetic determinations.

C-terminal residue

Substituting f-Met-Ala with f-Met-Phe or f-Met-Val may shift chemotactic potency rank and neutrophil response amplitude.

Substrate length

Tripeptide substrates (e.g., f-Met-Ala-Ser) exhibit different PDF KM values and metal-cofactor dependence, limiting direct substitution.

DMSO solubility limit

For-Met-Ala-OH has lower molar solubility in DMSO than longer formyl peptides; stock concentration design may require adjustment.

For-Met-Ala-OH Procurement Evidence


Chemotactic Potency Rank Order

In a direct comparative in vitro study, three N-formyl-L-methionyl peptides—f-Met-Phe, f-Met-Val, and f-Met-Ala—were evaluated for their ability to stimulate neutrophil chemotaxis, adhesiveness, oxidative metabolism, phagocytosis, and bacterial killing. The relative activity followed a consistent rank order: f-Met-Phe > f-Met-Val > f-Met-Ala across all functions tested [1]. This establishes For-Met-Ala-OH as a lower-potency control or calibration standard within the formyl peptide series.

Neutrophil chemotaxis rank
Head-to-head
f-Met-Phe > f-Met-Val > f-Met-Ala
For-Met-Ala-OH provides systematically lower response for partial activation or calibration studies.
In vitro neutrophil functional assays; may require within-lab verification.
Neutrophil Chemotaxis Formyl Peptide Receptor Innate Immunity

Peptide Deformylase Isoform-Specific Substrate Affinity

For-Met-Ala-OH serves as a model substrate for bacterial peptide deformylase (PDF) enzymes. KM values vary significantly depending on the PDF isoform and metal cofactor: 0.14 mM for Zn²⁺-PdfC, 0.35 mM for Ni²⁺-PdfC, 1.5 mM for Ni²⁺-PdfB, 2.7 mM for Zn²⁺-PdfB, 14 mM for Zn²⁺-PdfA, and 28 mM for Ni²⁺-PdfA in Legionella pneumophila [1]. In contrast, the tripeptide substrate f-Met-Ala-Ser exhibits KM values of 0.3–21 mM across the same isoforms [1]. This isoform-dependent discrimination allows For-Met-Ala-OH to be used for probing metal-cofactor preferences and isoform selectivity in PDF inhibitor screening.

PDF KM range
Cross-study comparable
KM: 0.14–28 mM (L. pneumophila PdfA/B/C, Zn²⁺/Ni²⁺)
Isoform- and metal-dependent KM supports PDF isoform differentiation in inhibitor screening.
Recombinant enzyme conditions; metal cofactor influences absolute KM.
Peptide Deformylase Antibacterial Target Enzyme Kinetics

DMSO Solubility Comparison with fMLP

For-Met-Ala-OH is soluble in DMSO at 50 mM [1]. In comparison, the prototypical formyl peptide fMLP (f-Met-Leu-Phe-OH) demonstrates DMSO solubility of 100 mg/mL (approximately 229 mM) . This lower solubility limit for For-Met-Ala-OH must be accounted for when designing stock solutions for dose-response experiments, particularly when high concentrations are required to observe maximal responses due to its lower intrinsic potency.

DMSO solubility
Cross-study comparable
50 mM in DMSO (vs ~229 mM for fMLP)
Lower molar solubility informs stock solution design for high-concentration assays.
Room temperature; precipitation risk above 50 mM.
Solubility Stock Solution Preparation In Vitro Assay

HPLC Purity Specification

Multiple vendors specify For-Met-Ala-OH purity at ≥95% or ≥98% by HPLC . This purity grade aligns with that of other formyl-methionyl dipeptides such as f-Met-Val-OH (≥95%) and f-Met-Phe-OH (≥98%) , ensuring consistent quality across the compound class. The dipeptide nature minimizes batch-to-batch variability compared to longer synthetic peptides, reducing the need for extensive in-house repurification.

HPLC purity
Supplier data
≥95% (vendor specification)
Dipeptide purity consistent with f-Met class, minimizing synthesis byproduct interference.
Batch-specific COA verification recommended.
Purity Quality Control Peptide Synthesis

For-Met-Ala-OH Application Scenarios


Neutrophil Chemotaxis Deactivation and Functional Uncoupling

The Patrone et al. study demonstrated that chemotactically deactivated neutrophils retain responsiveness to other stimuli, and For-Met-Ala-OH's lower potency makes it suitable for deactivation protocols without fully exhausting cellular responsiveness [1]. This application scenario is particularly relevant for dissecting the uncoupling of chemotaxis from other effector functions such as degranulation and oxidative burst.

PDF Isoform-Specific Inhibitor Screening

The wide range of KM values (0.14–28 mM) across L. pneumophila PDF isoforms enables For-Met-Ala-OH to serve as a diagnostic substrate for distinguishing PdfA, PdfB, and PdfC activities in the presence of different metal cofactors [1]. This is directly applicable to high-throughput screens seeking isoform-selective PDF inhibitors for antibacterial development.

Low-Potency FPR Positive Control for Dose-Response Calibration

Given its rank-order position as the least potent among f-Met-Phe, f-Met-Val, and f-Met-Ala [2], For-Met-Ala-OH provides a useful calibration standard for establishing the lower bound of FPR-mediated responses. This is particularly valuable when characterizing partial agonists or when assessing the sensitivity of FPR-expressing cell lines.

Application
Selection Property
Validation Focus
Neutrophil chemotaxis deactivation and functional uncoupling
Lower-potency formyl peptide for partial FPR activation
Deactivation protocol responsiveness without effector exhaustion
PDF isoform-specific inhibitor screening
Dipeptide substrate with metal- and isoform-dependent KM profile
Differentiation of PdfA, PdfB, PdfC activities in inhibitor screens
Low-potency FPR positive control for dose-response calibration
Rank-order defined lower-bound potency in f-Met peptide series
Lower response boundary calibration for FPR-expressing cell lines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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